Tert-butyl 2-aminopyrrolidine-1-carboxylate

Lipophilicity Membrane permeability Drug design

tert-Butyl 2-aminopyrrolidine-1-carboxylate is a Boc-protected pyrrolidine derivative with a primary amine at the 2-position. It belongs to the class of N-Boc-aminopyrrolidines widely employed as chiral building blocks in medicinal chemistry.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
CAS No. 121537-94-8
Cat. No. B053679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-aminopyrrolidine-1-carboxylate
CAS121537-94-8
Synonyms2-AMINO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1N
InChIInChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h7H,4-6,10H2,1-3H3
InChIKeyCPLOPRLMGUANHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-aminopyrrolidine-1-carboxylate (CAS 121537-94-8): Key Characteristics for Procurement Assessment


tert-Butyl 2-aminopyrrolidine-1-carboxylate is a Boc-protected pyrrolidine derivative with a primary amine at the 2-position. It belongs to the class of N-Boc-aminopyrrolidines widely employed as chiral building blocks in medicinal chemistry [1]. Computed properties include a molecular weight of 186.25 g/mol, XLogP3-AA of 1.4, and a topological polar surface area of 55.6 Ų [1].

Why Regioisomeric or Salt-Form Substitution of tert-Butyl 2-Aminopyrrolidine-1-Carboxylate Introduces Risk


Substituting the 2-amino regioisomer with its 3-amino analog (CAS 186550-13-0) alters the spatial orientation of the primary amine relative to the Boc-protected pyrrolidine nitrogen, which directly impacts nucleophilicity, metal-chelation geometry, and downstream stereochemical outcomes. The hydrochloride salt (CAS 1956366-26-9) offers different solubility and handling characteristics but introduces a counterion that may interfere with base-sensitive transformations. These differences preclude simple interchange without re-optimization of reaction conditions [1][2].

Quantitative Differentiation Data for tert-Butyl 2-Aminopyrrolidine-1-Carboxylate vs. Closest Analogs


Lipophilicity Advantage Over the 3-Amino Regioisomer

The 2-amino regioisomer exhibits a computed XLogP3-AA of 1.4, compared to 0.4 for tert-butyl 3-aminopyrrolidine-1-carboxylate [1][2]. This 1.0 log-unit difference corresponds to an approximately 10-fold higher octanol-water partition coefficient, which can translate into improved passive membrane permeability for CNS-targeted or intracellular applications.

Lipophilicity Membrane permeability Drug design

Purity and Availability Benchmarking

Commercial suppliers list a minimum purity specification of 95% for the free base (CAS 121537-94-8) , whereas the hydrochloride salt (CAS 1956366-26-9) is also offered at 95% minimum purity . Both forms are available from multiple independent vendors, indicating a mature and competitive supply chain. This contrasts with less common analogs such as (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which may have limited vendor options and longer lead times.

Purity specification Supply reliability Quality control

Chiral Building Block Versatility in Asymmetric Synthesis

N-Boc-aminopyrrolidines serve as key intermediates for constructing chiral N-(aminocycloalkylene)amino acid derivatives, which are employed as constrained dipeptide mimics and organocatalysts [1]. The 2-amino substitution pattern places the nucleophilic amine directly adjacent to the Boc-protected ring nitrogen, enabling chelation-controlled transformations that are stereoelectronically distinct from the 3-amino counterpart. This regiochemical feature is directly exploited in the synthesis of protease inhibitors and guanidine-containing natural products.

Chiral synthesis Organocatalysis Dipeptide mimics

Evidence-Based Application Scenarios for tert-Butyl 2-Aminopyrrolidine-1-Carboxylate Procurement


CNS-Penetrant Drug Candidate Synthesis

When designing CNS-targeted small molecules, the higher lipophilicity (XLogP3-AA 1.4) of the 2-amino regioisomer favors passive blood-brain barrier permeability relative to the more polar 3-amino analog (XLogP3-AA 0.4). This property supports its use as a building block in CNS drug discovery programs focused on neurological targets [1][2].

Asymmetric Organocatalyst Development

The 2-amino substitution pattern enables N,N-chelation with transition metals or organocatalytic activation modes that are geometrically inaccessible to the 3-amino isomer. This regiospecificity is critical for the development of novel chiral catalysts and ligands for enantioselective transformations [3].

Multi-Step Synthesis with Base-Sensitive Intermediates

The free base form avoids the acidic counterion present in the hydrochloride salt, allowing direct use in base-sensitive coupling reactions without prior neutralization. This simplifies synthetic routes and eliminates a potential source of variability in multi-step protocols.

Technical Documentation Hub

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